molecular formula C16H37N3 B1584318 N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine CAS No. 4182-44-9

N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine

Cat. No.: B1584318
CAS No.: 4182-44-9
M. Wt: 271.49 g/mol
InChI Key: BRNPMBFYMPUNSK-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine (CAS: 35902-68-2) is a polyamine derivative featuring a 12-carbon (dodecyl) alkyl chain and a secondary aminoethyl group attached to an ethanediamine backbone. Its molecular formula is C₁₆H₃₅N₃, with a molecular weight of 281.48 g/mol. The compound is synthesized via alkylation of 1,2-ethanediamine with dodecyl halides or through reductive amination, as described for analogous N-alkyl ethanediamines .

Applications The dodecyl chain imparts surfactant-like properties, making it useful in corrosion inhibition, emulsification, and as a precursor for metal-complexing agents.

Properties

IUPAC Name

N'-(2-aminoethyl)-N'-dodecylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNPMBFYMPUNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H37N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042175
Record name N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine
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Molecular Weight

271.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4182-44-9
Record name N1-(2-Aminoethyl)-N1-dodecyl-1,2-ethanediamine
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Record name N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-dodecyl-
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Record name N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine
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Record name N-(2-aminoethyl)-N-dodecylethylenediamine
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Record name N-(2-AMINOETHYL)-N-DODECYL-1,2-ETHANEDIAMINE
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Biological Activity

N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine, commonly referred to as a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the compound's biological effects, mechanisms of action, and its potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic dodecyl chain and two amino groups, which contribute to its amphiphilic nature. This structure enables the compound to interact with biological membranes, making it effective in various applications, especially in microbiology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against several pathogenic bacteria. Notably, it has demonstrated efficacy comparable to that of benzalkonium chloride (BAC), a widely used disinfectant.

Comparative Antimicrobial Efficacy

Bacterial StrainThis compoundBenzalkonium Chloride
Escherichia coliEffectiveEffective
Staphylococcus aureusEffectiveEffective
Pseudomonas aeruginosaEffectiveEffective

The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes. Studies using flow cytometry and fluorescence microscopy have shown that the compound preferentially localizes to the cell envelope of bacteria, leading to cell death through membrane disruption and leakage of cellular contents .

The mode of action of this compound involves several key processes:

  • Membrane Disruption : The hydrophobic dodecyl chain inserts into the lipid bilayer of bacterial membranes.
  • Cell Envelope Targeting : The compound's localization at the cell envelope is critical for its bactericidal activity.
  • Efflux Mechanisms : Some bacteria may develop tolerance through efflux pumps that reduce intracellular accumulation of the compound .

Study on Resistance Mechanisms

A study investigated the resistance mechanisms in E. coli strains tolerant to BAC. It was found that reduced cellular accumulation of this compound was associated with increased survival rates in BAC-tolerant strains. This suggests that understanding these mechanisms could lead to enhanced formulations for combating resistant bacterial strains .

Application in Biofilm Disruption

Another area of research focuses on using this compound for disrupting biofilms formed by pathogenic bacteria. Biofilms pose significant challenges in clinical settings due to their resistance to conventional antibiotics. The compound's ability to penetrate and disrupt biofilm structures offers promising avenues for treatment strategies .

Toxicity and Safety Profile

While this compound exhibits potent antimicrobial properties, its safety profile is also crucial for practical applications. Studies indicate that at appropriate concentrations, the compound demonstrates low toxicity towards mammalian cells while effectively targeting bacterial cells . However, further investigations into long-term exposure effects are necessary.

Comparison with Similar Compounds

Alkyl Chain Length Variation

Table 1: Impact of Alkyl Chain Length on Properties

Compound Name Alkyl Chain Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine C12 C₁₆H₃₅N₃ 281.48 Surfactant, corrosion inhibition
N-(2-Aminoethyl)-N’-octadecyl-1,2-ethanediamine C18 C₂₂H₄₉N₃ 355.64 Enhanced hydrophobicity; limited solubility
N-Butyl-1,2-ethanediamine C4 C₆H₁₆N₂ 116.21 Higher solubility; catalysis
  • Key Observations: Longer alkyl chains (e.g., C18) increase hydrophobicity and reduce water solubility, favoring applications in non-polar solvents or lipid membranes . Shorter chains (e.g., C4) enhance solubility and reactivity in aqueous systems, making them suitable for catalytic or pharmaceutical uses .

Substituent Group Variations

Table 2: Influence of Substituent Groups

Compound Name Substituent Groups Molecular Formula Molecular Weight (g/mol) Key Differences
This compound Dodecyl + aminoethyl C₁₆H₃₅N₃ 281.48 Amphiphilic, surfactant properties
N,N-Dimethyl-N-(2-(methylamino)ethyl)-1,2-ethanediamine Dimethyl + methylamino C₇H₁₈N₄ 158.25 Reduced hydrophobicity; potential for coordination chemistry
N-(1-Adamantyl)ethylenediamine Adamantyl C₁₂H₂₁N₂ 193.31 Rigid 3D structure; enhanced thermal stability
  • Key Observations :
    • Bulky substituents like adamantyl () introduce steric hindrance, affecting binding efficiency in metal complexes.
    • Methyl groups () lower molecular weight and hydrophobicity, favoring applications in drug delivery or small-molecule catalysis.

Physicochemical and Functional Comparisons

Solubility and Reactivity

  • Hydrophobic vs. Hydrophilic Balance : The dodecyl chain in the target compound provides moderate solubility in organic solvents, while shorter-chain analogs (e.g., N-butyl) dissolve readily in water .
  • Reactivity: Secondary amines in this compound participate in Schiff base formation and metal chelation, similar to cyclen-derived polyamines (). However, its reactivity is slower than that of primary amines in compounds like N-(2-aminoethyl)piperazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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